![molecular formula C26H23F2N3O2S B2928404 N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide CAS No. 862825-93-2](/img/structure/B2928404.png)
N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide” is a complex organic compound. It contains an indole ring (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), a benzamide group (a carboxamide derived from benzoic acid), and a 2,4-difluoroaniline moiety (an aniline derivative with fluorine atoms at the 2 and 4 positions of the benzene ring) .
Synthesis Analysis
While specific synthesis methods for this compound are not available in the literature, it’s likely that it could be synthesized through a series of reactions involving the coupling of the indole ring, the 2,4-difluoroaniline moiety, and the benzamide group. The exact methods would depend on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The indole ring and the benzene ring in the 2,4-difluoroaniline moiety are aromatic, contributing to the compound’s stability. The amide group in the benzamide moiety can participate in hydrogen bonding, potentially affecting the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the electron-rich indole ring and the electron-withdrawing amide group and fluorine atoms. The compound could potentially undergo reactions such as electrophilic aromatic substitution on the indole or aniline rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the fluorine atoms and the amide group could affect properties such as polarity, solubility, and boiling and melting points .Wissenschaftliche Forschungsanwendungen
Anticancer Research
F0617-0027: could be a valuable asset in anticancer drug discovery. Its structural similarity to 2-aminothiazole derivatives, which are known to exhibit potent inhibitory activity against various human cancer cell lines, suggests that it may also possess anticancer properties . The presence of difluorophenyl and indole moieties could potentially enhance its efficacy through improved pharmacokinetics and molecular interactions with cancer targets.
Medicinal Chemistry
In medicinal chemistry, the compound’s fluorinated benzamide structure is of particular interest. Fluorine atoms can significantly influence the biological activity of pharmaceuticals, and the compound’s fluorinated moieties could be explored for the development of new drugs with enhanced potency and selectivity .
Structural Biology
The compound’s potential for forming hydrogen bonds and molecular stacking interactions makes it a candidate for structural biology studies. Understanding its crystal structure and conformational dynamics could provide insights into the design of more stable and effective pharmaceuticals .
Organic Synthesis
As a benzamide derivative, F0617-0027 could serve as a building block in organic synthesis. Its reactive sites, such as the thioether and amide groups, may allow for various chemical modifications, leading to the synthesis of novel compounds with diverse biological activities .
Pharmacokinetics
The compound’s structural features, including the difluorophenyl group, suggest that it may have favorable pharmacokinetic properties, such as increased metabolic stability and membrane permeability. This could be explored to improve the bioavailability of therapeutic agents .
Molecular Modeling
F0617-0027: could be used in computational studies to model interactions with biological targets. Its complex structure would provide a challenging test case for molecular docking and simulation techniques, potentially leading to the discovery of new drug-receptor interactions .
Biochemistry
In biochemistry, the compound’s ability to interact with proteins through its indole and benzamide moieties could be studied. These interactions might reveal new pathways for modulating biochemical processes, which could be exploited in the treatment of various diseases .
Neuropharmacology
Given the importance of indole derivatives in neuropharmacology, F0617-0027 could be investigated for its effects on the central nervous system. It might interact with neurotransmitter receptors or enzymes involved in neural signaling, offering potential applications in the treatment of neurological disorders .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O2S/c1-17-6-2-3-7-19(17)26(33)29-12-13-31-15-24(20-8-4-5-9-23(20)31)34-16-25(32)30-22-11-10-18(27)14-21(22)28/h2-11,14-15H,12-13,16H2,1H3,(H,29,33)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPGEZACFRGLQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

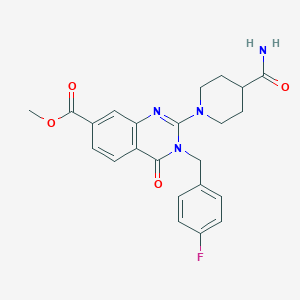
![6-Ethoxy-3-(4-fluorobenzoyl)-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2928325.png)
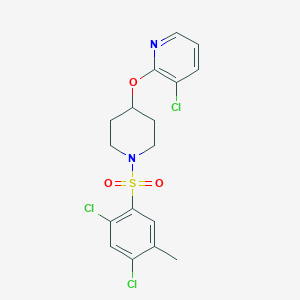

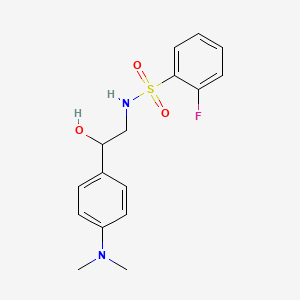
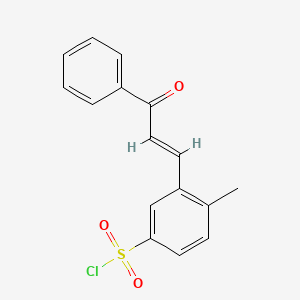
![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2928332.png)
![3-Chloro-4-(2-hydroxyanilino)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2928333.png)
![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2928334.png)
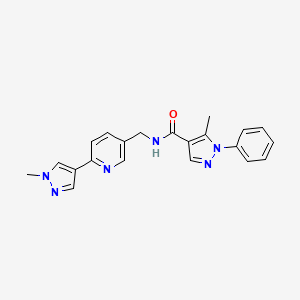
![3-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2928338.png)


